molecular formula C8H9N3O2 B13911397 5-(3-furylmethoxy)-1H-pyrazol-3-amine

5-(3-furylmethoxy)-1H-pyrazol-3-amine

Cat. No.: B13911397
M. Wt: 179.18 g/mol
InChI Key: IHNPUHXLPRZSNG-UHFFFAOYSA-N
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Description

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-aminopyrazole core substituted at position 5 with a 3-furylmethoxy group. The 3-amine group and the 5-position substituent are critical for modulating biological activity, solubility, and metabolic stability. Pyrazol-3-amine derivatives are widely explored in medicinal chemistry for applications ranging from kinase inhibition (e.g., AZD 4547 ) to antimicrobial agents .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11)

InChI Key

IHNPUHXLPRZSNG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1COC2=NNC(=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their substituents:

Compound Structure Substituent Position & Groups Synthetic Yield (Key Steps) Biological Activity/Application Notable Properties
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine 5-(4-MeO-Ph) 63% (Schiff base formation) GAT inhibitor (SI112) Electron-donating MeO enhances π-π interactions
5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine 5-(3,5-(MeO)₂-Ph-ethyl) 52.3% (6 steps) Intermediate for AZD 4547 (anticancer) Bulky substituent improves target selectivity
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 5-(3-CF₃-Ph) N/A High lipophilicity CF₃ group enhances metabolic stability
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-(5-Cl-thiophene) N/A Potential antimicrobial activity Thiophene improves aromatic interactions
5-(Difluoromethoxy)-1H-pyrazol-3-amine 5-(OCHF₂) N/A Lab-scale applications Difluoromethoxy balances solubility and permeability
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine 4-Cl, 1-(5-CF₃-pyridyl) N/A Undisclosed (structural novelty) Pyridine introduces basicity for H-bonding

Key Trends and Findings

Substituent Electronic Effects: Electron-donating groups (e.g., 4-methoxyphenyl in SI112 ) enhance π-π stacking with hydrophobic pockets in enzymes.

Steric and Conformational Impact :

  • Bulky substituents like 3,5-dimethoxyphenylethyl (AZD 4547 intermediate) improve selectivity for targets like FGFR kinases by restricting binding to larger active sites .
  • Bicycloheptane derivatives (e.g., ) introduce rigidity, which may stabilize bioactive conformations.

Biological Activity Correlations :

  • Antiproliferative activity in compound 44 () is linked to acetylated amines, which may alter pharmacokinetics .
  • Trifluoromethyl groups (e.g., ) are prevalent in antimicrobial and anticancer agents due to their metabolic resistance.

Synthetic Accessibility :

  • Hydrazine hydrate is a common reagent for pyrazole cyclization (e.g., ), with yields ranging from 31% (compound 24c ) to 94% (AZD 4547 intermediate ).
  • Coupling agents like HBTU () and Vilsmeier–Haack reagent () are critical for functionalizing the pyrazole core.

Biological Activity

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is characterized by its pyrazole core with a furylmethoxy substituent. Its molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it has a molecular weight of approximately 178.20 g/mol. The presence of the furyl group may contribute to its biological activity through interactions with various biomolecular targets.

Mechanisms of Biological Activity

The biological activity of 5-(3-furylmethoxy)-1H-pyrazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to pain, inflammation, and possibly cancer progression.
  • Antioxidant Activity : The furyl group is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems.

Research Findings

Recent research has highlighted various aspects of the biological activity of 5-(3-furylmethoxy)-1H-pyrazol-3-amine:

  • Anticancer Properties : Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Anti-inflammatory Effects : In vivo models have demonstrated that 5-(3-furylmethoxy)-1H-pyrazol-3-amine reduces inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases by reducing neuronal cell death.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of 5-(3-furylmethoxy)-1H-pyrazol-3-amine:

StudyObjectiveFindings
Case Study 1 Evaluate anticancer effectsSignificant cytotoxicity against MCF-7 cells with IC50 values < 10 µM.
Case Study 2 Assess anti-inflammatory activityReduction in TNF-alpha levels in LPS-induced inflammation models.
Case Study 3 Investigate neuroprotective effectsImproved survival rates of neurons in oxidative stress conditions compared to controls.

Safety and Toxicology

While preliminary findings are promising, it is essential to evaluate the safety profile of 5-(3-furylmethoxy)-1H-pyrazol-3-amine. Toxicological assessments indicate potential skin and eye irritation; thus, handling precautions are recommended.

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